Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ester group suggests that it might undergo reactions such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Research
Intermediate for Anticancer Drugs : The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was established with a high yield, demonstrating its potential in the development of therapeutics targeting the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).
New Scaffold for Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduces a new scaffold for the preparation of substituted piperidines, indicating its utility in diverse chemical syntheses (Harmsen et al., 2011).
Enantiopure Derivatives : The preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates from beta-amino acids, leading to enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcases its application in synthesizing chiral compounds (Marin et al., 2004).
Biological Evaluation : A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate detailed its synthesis, characterization, and biological evaluation, showing potential for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Key Intermediate for Vandetanib : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates its significance in pharmaceutical manufacturing (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(6-methyl-2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-12-5-6-14-15(11-12)23-17(22)20(14)13-7-9-19(10-8-13)16(21)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQKKDNZKSUHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)O2)C3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate |
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